6-(1H-pyrrol-1-yl)-1,3-benzodioxol-5-amine
Description
Significance of Benzodioxole Scaffolds in Modern Organic Synthesis and Chemical Biology
The 1,3-benzodioxole (B145889), or methylenedioxyphenyl, moiety is a prominent structural unit in a multitude of natural and synthetic compounds. researchgate.net This bicyclic heterocycle, consisting of a benzene (B151609) ring fused to a five-membered dioxole ring, serves as a crucial precursor and intermediate in various chemical syntheses. chemicalbook.com Its importance in the pharmaceutical industry is well-established, where it forms the core of numerous therapeutic agents. chemicalbook.com The oxygen atoms in the dioxole ring increase the electron density of the aromatic system, facilitating electrophilic substitution reactions and making it a versatile component in organic synthesis. chemicalbook.com
The benzodioxole scaffold is a privileged structure in drug discovery, found in a large number of bioactive molecules. researchgate.net Derivatives have been investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, anticonvulsant, and antihypertensive effects. researchgate.netresearchgate.netnih.govnajah.edu Natural products such as podophyllotoxin (B1678966) and its semi-synthetic analogues etoposide (B1684455) and teniposide, which are clinical antitumor agents, feature the benzodioxole unit, highlighting its significance in oncology research. nih.gov The lipophilic nature of the scaffold, combined with its electronic properties, contributes to its ability to interact with biological targets, making it a continued focus of medicinal chemistry research. researchgate.netresearchgate.net
Table 1: Examples of Bioactive Compounds Containing the Benzodioxole Scaffold
| Compound | Biological Activity/Application | Reference(s) |
| Podophyllotoxin | Antitumor agent precursor | nih.gov |
| Etoposide | Clinical antitumor agent | nih.gov |
| Stiripentol | Anticonvulsant | researchgate.net |
| Rebamipide | Antioxidant (via free radical scavenging) | najah.edu |
| Liriodenine | Plant alkaloid with medicinal properties | researchgate.net |
| Safrole | Natural compound, precursor in synthesis | nih.gov |
Role of Pyrrole (B145914) Heterocycles in Synthetic Chemistry and Bioactive Compounds
Pyrrole is a fundamental five-membered aromatic heterocycle containing a nitrogen atom. numberanalytics.comnumberanalytics.com This ring system is a cornerstone of heterocyclic chemistry and a vital building block in both biological systems and synthetic endeavors. numberanalytics.comnih.gov It is the key structural component of essential natural products like heme, the oxygen-carrying component of hemoglobin, and chlorophyll, the pigment responsible for photosynthesis. numberanalytics.comnih.gov The electron-rich nature of the pyrrole ring makes it highly reactive towards electrophiles, a property extensively utilized in organic synthesis. numberanalytics.com
The pyrrole nucleus is considered a valuable scaffold in medicinal chemistry, and its derivatives exhibit a vast spectrum of biological activities. nih.govbiolmolchem.com Numerous clinically approved drugs incorporate the pyrrole motif. nih.gov These compounds have been developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and cholesterol-lowering agents. numberanalytics.comnumberanalytics.comnih.govnih.gov The versatility of pyrrole chemistry allows for the synthesis of a wide range of functionalized derivatives, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. nih.govnih.gov Beyond medicine, pyrrole derivatives are also used in materials science for applications such as organic dyes, conjugated polymers, and semiconductors. numberanalytics.comnih.gov
Table 2: Notable Pyrrole-Based Compounds and Their Applications
| Compound | Application/Activity | Reference(s) |
| Atorvastatin | Cholesterol-lowering drug | numberanalytics.comnumberanalytics.com |
| Ketorolac | Nonsteroidal anti-inflammatory drug (NSAID) | numberanalytics.com |
| Sunitinib | Anticancer agent | researchgate.net |
| Prodigiosin | Antiviral and anticancer properties | researchgate.net |
| Chlorophyll | Photosynthetic pigment in plants | numberanalytics.comnih.gov |
| Heme | Prosthetic group in hemoglobin | numberanalytics.comnih.gov |
Importance of Amine Functionality in Complex Organic Molecules and Derivatization
Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl or aryl groups. byjus.combyjus.com The presence of a lone pair of electrons on the nitrogen atom makes amines basic and nucleophilic, defining their chemical reactivity. byjus.comuniversalclass.com This functionality is of paramount importance in chemistry and biology. Amines are the foundational components of amino acids, which are the building blocks of proteins, making them central to all life. byjus.com
In medicinal chemistry, the amine group is a key feature in a vast number of pharmaceuticals, including analgesics like morphine, anesthetics such as novocaine, and antihistamines. byjus.comvedantu.com Many neurotransmitters, such as serotonin (B10506) and dopamine, are biogenic amines that regulate critical physiological and neurological processes. byjus.comvedantu.com The basicity of amines allows them to form salts, which can improve the solubility and stability of drug molecules. byjus.com
Furthermore, the amine group is a primary target for chemical modification, or derivatization. libretexts.org Derivatization is a technique used to convert a chemical compound into a derivative with properties more suitable for a specific application, such as enhancing detectability in analytical techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). libretexts.orgsigmaaldrich.com Primary and secondary amines can be readily tagged with chromophores or fluorophores to allow for sensitive detection. libretexts.orgrsc.org This process can also be used to alter a molecule's polarity and improve its performance in biological assays. rsc.orgnih.gov
Rationale for Investigating 6-(1H-pyrrol-1-yl)-1,3-benzodioxol-5-amine within Academic Research
The academic interest in a molecule like this compound stems from the principles of medicinal chemistry, specifically the strategy of combining known bioactive scaffolds to explore new chemical space. The molecule represents a hybrid structure that incorporates the distinct features of the benzodioxole, pyrrole, and amine functional groups. Research into related, but different, complex molecules shows that combining these types of rings is a strategy for developing novel compounds with potential biological activity. For instance, studies have been published on the synthesis of 3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid hydrazides containing a benzodioxole moiety, which were investigated for antibacterial properties. researchgate.net Similarly, other research has focused on synthesizing various aminopyrimidine derivatives fused with pyrrole rings, targeting applications in drug discovery. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
6-pyrrol-1-yl-1,3-benzodioxol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-8-5-10-11(15-7-14-10)6-9(8)13-3-1-2-4-13/h1-6H,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRMSIARSKWFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)N)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701266905 | |
| Record name | 6-(1H-Pyrrol-1-yl)-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242268-16-1 | |
| Record name | 6-(1H-Pyrrol-1-yl)-1,3-benzodioxol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1H-Pyrrol-1-yl)-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 1h Pyrrol 1 Yl 1,3 Benzodioxol 5 Amine
Retrosynthetic Analysis of the 6-(1H-pyrrol-1-yl)-1,3-benzodioxol-5-amine Scaffold
A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnections involve the carbon-nitrogen bonds forming the pyrrole (B145914) ring and the amine group attached to the benzodioxole core.
One logical disconnection is at the C-N bond of the pyrrole ring. This suggests a precursor amine, 6-amino-1,3-benzodioxol-5-amine, which could undergo a Paal-Knorr synthesis with a 1,4-dicarbonyl compound like 2,5-hexanedione (B30556) to form the pyrrole ring. mdpi.combohrium.com Another key disconnection is at the C-N bond of the amine group on the benzodioxole ring. This points towards a precursor with a nitro or other functional group that can be reduced or converted to an amine.
Development and Optimization of Synthetic Pathways to this compound
The development of a robust synthetic pathway hinges on the careful selection and optimization of reactions for each key transformation. This includes the strategic functionalization of the benzodioxole precursor, the regioselective formation of the pyrrole ring, and the efficient installation of the amine group.
The synthesis typically commences with a commercially available or readily prepared benzodioxole derivative. researchgate.netnih.govworldresearchersassociations.com A common starting material is 1,3-benzodioxole (B145889), which can undergo electrophilic substitution reactions to introduce functional groups at the desired positions. However, controlling the regioselectivity of these substitutions can be challenging.
An alternative and often more controlled approach involves starting with an already substituted catechol and forming the dioxole ring. For instance, the reaction of a substituted catechol with a dihalomethane or a similar reagent can yield the desired substituted benzodioxole. sciencemadness.org
A key intermediate for the synthesis of the target molecule would be a 5,6-disubstituted-1,3-benzodioxole. For example, nitration of 1,3-benzodioxole can provide a nitro-substituted precursor, which can then be further functionalized. The Suzuki-Miyaura coupling reaction has also been employed to introduce various substituents onto the benzodioxole ring, offering a versatile method for building complexity. worldresearchersassociations.comresearchgate.net
Table 1: Examples of Functionalized Benzodioxole Precursors and Their Synthesis
| Precursor | Starting Material | Reagents and Conditions | Reference |
| 5-Bromo-1,3-benzodioxole | 1,3-Benzodioxole | NBS, CCl4, reflux | worldresearchersassociations.com |
| 5-Nitro-1,3-benzodioxole | 1,3-Benzodioxole | HNO3, H2SO4, 0 °C | nih.gov |
| 1-(Benzo[d] epa.govnumberanalytics.comdioxol-5-yl)ethan-1-one | 1,3-Benzodioxole | Acetic anhydride, polyphosphoric acid | mdpi.com |
| (6-Bromobenzo[d] epa.govnumberanalytics.comdioxol-5-yl)methanol | 6-Bromo-1,3-benzodioxole-5-carbaldehyde | NaBH4, MeOH | researchgate.net |
This table is illustrative and may not directly lead to the target compound but demonstrates common functionalization strategies.
The introduction of the pyrrole ring onto the benzodioxole scaffold is a critical step that requires careful consideration of regioselectivity. The Paal-Knorr synthesis is a widely used and effective method for constructing pyrrole rings. mdpi.combohrium.com This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound in the presence of an acid catalyst. researchgate.net
In the context of synthesizing this compound, a plausible strategy would involve the reaction of a 6-aminobenzodioxole derivative with a suitable 1,4-dicarbonyl compound. For instance, reacting 6-aminobenzo[d] epa.govnumberanalytics.comdioxol-5-amine with 2,5-dimethoxytetrahydrofuran (B146720) (a precursor to succinaldehyde) under acidic conditions could yield the desired pyrrole-substituted benzodioxole. researchgate.net
The regioselectivity of this reaction is generally high, as the pyrrole ring forms at the position of the primary amine. Other methods for pyrrole synthesis, such as those involving transition-metal catalysis or multicomponent reactions, could also be explored to optimize the synthesis. nih.govresearchgate.netmdpi.com
The final key transformation is the installation of the amine group at the 5-position of the benzodioxole ring. A common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. numberanalytics.com Therefore, a synthetic route could involve the nitration of a 6-(1H-pyrrol-1-yl)-1,3-benzodioxole precursor, followed by reduction of the newly introduced nitro group to the desired amine.
Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H2/Pd-C), metal-acid combinations (e.g., Sn/HCl, Fe/HCl), or other selective reducing agents. The choice of reducing agent would depend on the compatibility with other functional groups present in the molecule.
Alternatively, other nitrogen-containing functional groups, such as azides or amides, can be introduced and subsequently converted to the amine. For example, a Sandmeyer reaction on a precursor aniline (B41778) could introduce a cyano or azido (B1232118) group, which can then be reduced. The Buchwald-Hartwig amination is another powerful method for forming C-N bonds and could potentially be used to directly install the amine group.
Table 2: Common Methods for Amine Group Installation
| Transformation | Reagents and Conditions | Key Features | Reference |
| Nitro Group Reduction | H2, Pd/C or SnCl2, HCl | Widely applicable, high yielding | numberanalytics.com |
| Reductive Amination | Aldehyde/Ketone, NaBH3CN, NH3 | Forms C-N bond and reduces in one pot | acs.org |
| Buchwald-Hartwig Amination | Aryl halide, Amine, Pd catalyst, Ligand, Base | Versatile for C-N bond formation | acs.org |
| Curtius Rearrangement | Acyl azide, heat or light | Converts carboxylic acids to amines | General Organic Chemistry |
Green Chemistry Approaches in the Synthesis of this compound
Incorporating green chemistry principles into the synthesis of complex molecules is of growing importance. nih.gov For the synthesis of this compound, several strategies can be employed to enhance the environmental sustainability of the process.
Microwave-assisted synthesis has been shown to be an effective green chemistry approach for the synthesis of 1,3-benzodioxole derivatives, often leading to shorter reaction times, higher yields, and reduced energy consumption. epa.gov The use of greener solvents, such as water or ethanol, or even solvent-free reaction conditions, can significantly reduce the environmental impact of the synthesis. rsc.org
Catalytic methods, particularly those employing earth-abundant and non-toxic metals, are preferred over stoichiometric reagents. For instance, the use of heterogeneous catalysts that can be easily recovered and reused would improve the atom economy and reduce waste. mdpi.com The development of one-pot or tandem reactions, where multiple transformations are carried out in a single reaction vessel, can also contribute to a greener synthesis by minimizing purification steps and solvent usage. mdpi.com
Scalability and Process Chemistry Considerations for Academic Synthesis
While the primary goal of academic synthesis is often the novel construction of a target molecule, considerations of scalability are important for potential future applications. numberanalytics.com The scalability of a synthetic route is influenced by factors such as the cost and availability of starting materials, the safety of the reaction conditions, the ease of purification, and the robustness of the reactions. researchgate.net
For the synthesis of this compound, a route that avoids pyrophoric reagents, high pressures, or cryogenic temperatures would be more amenable to scale-up. Reactions that are tolerant of minor variations in reaction conditions and that consistently provide high yields are also desirable.
Purification methods should also be considered. While chromatography is a common purification technique in academic labs, it can be cumbersome and expensive on a larger scale. Crystallization, distillation, or extraction are often more practical for purifying larger quantities of material. Therefore, designing a synthesis that yields a crystalline product or a product that can be easily separated from byproducts is a key consideration for scalability. oup.com
Chemical Reactivity and Transformation Studies of 6 1h Pyrrol 1 Yl 1,3 Benzodioxol 5 Amine
Electrophilic and Nucleophilic Substitution Reactions of the Benzodioxole System
The benzodioxole portion of 6-(1H-pyrrol-1-yl)-1,3-benzodioxol-5-amine is an electron-rich aromatic system. The reactivity towards electrophilic aromatic substitution (EAS) is significantly influenced by the cumulative activating effects of the amine, the pyrrole (B145914) ring, and the methylenedioxy bridge. The primary amine group is a powerful activating ortho-, para-director, while the ether-like oxygens of the dioxole ring and the nitrogen of the pyrrole ring also donate electron density into the benzene (B151609) ring, further enhancing its nucleophilicity. mnstate.edutotal-synthesis.comchemicalbook.com
The directing effects of the substituents determine the regioselectivity of substitution. The amine at C-5 strongly activates the C-4 and C-6 positions. The pyrrole at C-6 activates the C-5 and C-7 positions. Given that the C-5 and C-6 positions are already substituted, the only available position on the benzodioxole ring for substitution is C-7. This position is ortho to the pyrrole substituent and meta to the strongly activating amine group. The combined directing effects make the C-7 position the most probable site for electrophilic attack.
Nucleophilic aromatic substitution on this electron-rich ring is generally unfavorable. ambeed.com Such reactions typically require the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to it, which are absent in this molecule. ambeed.com
| Reaction | Typical Reagents | Predicted Major Product |
|---|---|---|
| Halogenation | Br2 in acetic acid; or N-Bromosuccinimide (NBS) | 7-Bromo-6-(1H-pyrrol-1-yl)-1,3-benzodioxol-5-amine |
| Nitration | HNO3/H2SO4 (Harsh conditions, potential for oxidation) | 7-Nitro-6-(1H-pyrrol-1-yl)-1,3-benzodioxol-5-amine |
| Sulfonation | Fuming H2SO4 | 6-(1H-pyrrol-1-yl)-5-amino-1,3-benzodioxole-7-sulfonic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl3 (Catalyst may complex with amine) | Likely complexation with the amine group prevents reaction. |
| Friedel-Crafts Acylation | RCOCl, AlCl3 (Catalyst may complex with amine) | Likely complexation with the amine group prevents reaction. Acylation would occur on the amine preferentially. |
Reactivity Profile of the Pyrrole Ring System in this compound
The pyrrole ring is a π-excessive five-membered aromatic heterocycle, making it highly reactive towards electrophilic substitution. pharmaguideline.comstackexchange.com The lone pair of electrons on the nitrogen atom is delocalized into the ring, creating a system with high electron density that readily attacks electrophiles. total-synthesis.comwikipedia.org Electrophilic substitution on the pyrrole ring typically occurs at the C-2 (α) position, as the cationic intermediate formed is more stabilized by resonance. youtube.comyoutube.com If both α-positions (C-2 and C-5) are occupied, substitution can occur at the β-positions (C-3 and C-4). youtube.com
In this compound, the pyrrole ring is N-substituted with the bulky aminobenzodioxole group. This substituent can influence the regioselectivity of reactions through steric hindrance and electronic effects. However, the α-positions (C-2 and C-5) remain the most probable sites for electrophilic attack due to their inherent electronic advantage. youtube.com Pyrrole is sensitive to strong acids, which can lead to polymerization, so reactions are often carried out under milder conditions. wikipedia.org
| Reaction | Typical Reagents | Predicted Major Product(s) |
|---|---|---|
| Vilsmeier-Haack Formylation | POCl3, DMF | 1-(5-Amino-1,3-benzodioxol-6-yl)-1H-pyrrole-2-carbaldehyde |
| Mannich Reaction | CH2O, R2NH | 6-(2-((Dialkylamino)methyl)-1H-pyrrol-1-yl)-1,3-benzodioxol-5-amine |
| Halogenation | N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) | 6-(2-Halo-1H-pyrrol-1-yl)-1,3-benzodioxol-5-amine and polyhalogenated derivatives |
| Acylation | (CH3CO)2O, mild Lewis acid | 1-(1-(5-Amino-1,3-benzodioxol-6-yl)-1H-pyrrol-2-yl)ethan-1-one |
Chemical Modifications and Derivatizations of the Amine Functionality
The primary aromatic amine group at the C-5 position is a versatile functional group that can undergo a wide range of chemical transformations. Its nucleophilic character allows it to react with various electrophiles. Common modifications include acylation, alkylation, and diazotization.
Acylation: The amine can be readily converted to an amide by reaction with acid chlorides or anhydrides. This is often done to protect the amine group or to introduce new functionalities.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, although overalkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for alkylation.
Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the primary amine into a diazonium salt. This intermediate is highly useful and can be substituted with a variety of nucleophiles (e.g., -Cl, -Br, -CN, -OH, -H) in reactions like the Sandmeyer reaction.
Schiff Base Formation: The amine can condense with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines. A series of hydrazides have been synthesized by reacting carbohydrazides with aromatic aldehydes, including a 1,3-benzodioxol-5-yl derivative. researchgate.net
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Acylation | Acetyl chloride or Acetic anhydride | N-(6-(1H-pyrrol-1-yl)-1,3-benzodioxol-5-yl)acetamide |
| Sulfonylation | Toluenesulfonyl chloride, pyridine | N-(6-(1H-pyrrol-1-yl)-1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide |
| Diazotization | NaNO2, HCl (0-5 °C) | 6-(1H-pyrrol-1-yl)-1,3-benzodioxol-5-diazonium chloride |
| Reductive Amination | Aldehyde/Ketone, NaBH3CN | N-Alkyl-6-(1H-pyrrol-1-yl)-1,3-benzodioxol-5-amine |
Oxidative and Reductive Reactivity of the Compound
The susceptibility of this compound to oxidation and reduction is influenced by its electron-rich aromatic and heteroaromatic rings and the primary amine group.
Oxidation: Both the pyrrole ring and the aromatic amine are sensitive to oxidizing agents. wikipedia.orgpolimi.it Strong oxidation can lead to complex mixtures of degradation products or polymerization, particularly through the pyrrole moiety. wikipedia.org The aromatic amine can be oxidized to nitroso, nitro, or azoxy compounds, or can form colored polymeric materials depending on the oxidant and reaction conditions. The methylenedioxy bridge of the benzodioxole system is generally stable but can be cleaved under specific oxidative conditions.
Reduction: The aromatic rings of the compound are generally resistant to reduction and would require harsh conditions, such as high-pressure catalytic hydrogenation or dissolving metal reductions (e.g., Birch reduction). wikipedia.org Under such conditions, the pyrrole ring can be reduced to pyrroline or fully saturated to a pyrrolidine ring. wikipedia.orgox.ac.uk The synthesis of the title compound likely involves the reduction of the corresponding nitro precursor, 5-nitro-6-(1H-pyrrol-1-yl)-1,3-benzodioxole. This transformation is typically achieved with high efficiency using reagents like Sn/HCl, Fe/HCl, or catalytic hydrogenation (e.g., H₂, Pd/C). mnstate.edu
Stereochemical Aspects of Reactions Involving this compound
The parent molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereochemical considerations are only relevant for its derivatives or in reactions that introduce chirality.
Stereocenters can be introduced into the molecule through various transformations. For example, acylation of the amine with a chiral carboxylic acid would result in a diastereomeric mixture if the acid is not enantiopure. Similarly, reactions on the pyrrole ring could generate chiral centers. For instance, the partial reduction of a substituted pyrrole derivative can proceed stereoselectively to yield specific diastereomers of pyrrolines. ox.ac.uk If a reaction creates a new stereocenter, the use of a chiral catalyst or reagent could potentially induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. masterorganicchemistry.com A reaction is termed stereospecific if starting materials that are stereoisomers yield products that are also stereoisomers of each other. masterorganicchemistry.com While no specific stereochemical studies have been reported for the title compound, its derivatization offers multiple avenues for the exploration of stereoselective synthesis.
Theoretical and Computational Chemistry Studies on 6 1h Pyrrol 1 Yl 1,3 Benzodioxol 5 Amine
Quantum Chemical Characterization of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For 6-(1H-pyrrol-1-yl)-1,3-benzodioxol-5-amine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional arrangement (optimized geometry). researchgate.net
These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's spatial configuration. The optimization process seeks the lowest energy conformation, providing a detailed picture of the molecular architecture. Vibrational spectral analysis and quantum chemical computations based on DFT have been successfully applied to other complex molecules containing the 1,3-benzodioxole (B145889) fragment. researchgate.net
Illustrative Predicted Geometrical Parameters This table presents hypothetical data typical for a molecule of this structure, as specific computational studies on this compound are not publicly available. The values are based on established parameters for similar chemical fragments.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-N (Pyrrole-Benzodioxole) | 1.41 Å |
| Bond Length | C-N (Amine) | 1.39 Å |
| Bond Angle | C-N-C (Pyrrole-Benzodioxole Bridge) | 128.5° |
| Dihedral Angle | C-C-N-C (Pyrrole/Benzodioxole Twist) | 35.0° |
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comrsc.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying the most probable sites for nucleophilic and electrophilic attack. The electron-donating amine group and the electron-rich pyrrole (B145914) and benzodioxole rings are expected to significantly influence the location and energy of these orbitals.
Illustrative FMO Energy Parameters This table contains representative values for a molecule with this type of electronic structure. Specific data for this compound is not available.
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.25 |
| LUMO Energy | -1.10 |
| HOMO-LUMO Gap (ΔE) | 4.15 |
Molecular Dynamics Simulations and Conformational Analysis
While quantum mechanics describes the electronic structure of a molecule at its energy minimum, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. nih.govmdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational flexibility and intermolecular interactions.
For this compound, MD simulations would be crucial for exploring its conformational landscape. A key area of interest would be the rotational freedom around the single bond connecting the pyrrole ring to the benzodioxole system. These simulations can reveal the most stable conformers in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between them. Understanding the preferred conformations is essential, as the three-dimensional shape of a molecule often dictates its biological activity and physical properties. Such simulations have been effectively used to study the stability of inhibitor-protein complexes and understand binding modes. nih.govnih.gov
Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to confirm a molecule's structure.
NMR Spectroscopy: Theoretical calculations can accurately predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used within a DFT framework to compute these values. For this compound, this would involve predicting the resonance frequencies for each unique hydrogen and carbon atom, aiding in the interpretation of experimental spectra.
IR Spectroscopy: Infrared (IR) spectroscopy identifies the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of vibrational bands corresponding to specific functional groups, such as the N-H stretching of the amine group, C-O-C stretches in the dioxole ring, and C-H vibrations of the aromatic systems. mdpi.comnist.gov
UV-Vis Spectroscopy: The electronic absorption properties can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For a conjugated system like this compound, TD-DFT can predict the maximum absorption wavelength (λmax), which corresponds to the HOMO→LUMO transition, and its intensity (oscillator strength). researchgate.netnih.gov
Illustrative Predicted Spectroscopic Data This table provides example data to illustrate the output of computational spectroscopic predictions.
| Spectroscopy Type | Parameter | Predicted Value |
|---|---|---|
| 1H NMR | Chemical Shift (Amine -NH2) | ~4.5 ppm |
| 13C NMR | Chemical Shift (Aromatic C-NH2) | ~140 ppm |
| IR | N-H Stretch (Amine) | ~3400-3500 cm-1 |
| UV-Vis | λmax | ~295 nm |
In Silico Structure-Activity Relationship (SAR) Modeling for Mechanistic Hypotheses
In silico Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural or physicochemical properties with its biological activity. ej-chem.orgsemanticscholar.org These models use computed molecular descriptors—such as electronic properties (HOMO/LUMO energies), steric factors, and hydrophobicity—to predict the activity of a series of related compounds. nih.gov
For this compound, a hypothetical SAR study would begin by creating a library of virtual analogues with modifications at different positions (e.g., adding electron-donating or electron-withdrawing groups to the rings). Quantum chemical calculations would then be performed on each analogue to determine how these structural changes affect key molecular descriptors.
By analyzing these correlations, researchers can develop mechanistic hypotheses. For example, if analogues with a lower HOMO-LUMO gap consistently show higher hypothetical activity, it might suggest that the molecule's reactivity and ability to participate in charge-transfer interactions are crucial for its function. These in silico models provide valuable guidance for designing new molecules with potentially enhanced activity. nih.gov
Mechanistic Investigations of Biological Interactions Non Clinical Focus
Enzyme Binding and Inhibition Mechanisms of 6-(1H-pyrrol-1-yl)-1,3-benzodioxol-5-amine Analogues
There is no specific information in the reviewed literature detailing the enzyme binding and inhibition mechanisms of this compound or its direct analogues.
Receptor Interaction Modalities and Signaling Pathway Modulation in In Vitro Models
Detailed studies on the receptor interaction modalities and the modulation of signaling pathways by this compound in in vitro models are not available in the scientific literature.
Research on other molecules containing the 1,3-benzodioxole (B145889) scaffold has shown interaction with various receptors, including the C5a receptor and auxin receptors. These interactions, however, are highly dependent on the complete chemical structure of the molecule, and therefore, these findings cannot be attributed to this compound.
Biophysical Characterization of Molecular Targets and Binding Affinities
There is no published data on the biophysical characterization of molecular targets for this compound, nor are there any reported binding affinities. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy, which are typically used for such characterizations, have not been applied to this compound in any published studies.
Cellular Uptake and Intracellular Distribution Mechanisms in Model Systems
The mechanisms of cellular uptake and the intracellular distribution of this compound in model systems have not been investigated in the available literature. Understanding how a compound enters cells and where it localizes is fundamental to elucidating its mechanism of action, but this information is currently lacking for this specific molecule.
Development of this compound as a Molecular Probe for Biological Pathways
There is no evidence in the scientific literature to suggest that this compound has been developed or utilized as a molecular probe for the investigation of biological pathways. The design of a molecular probe requires a compound to have specific and well-characterized interactions with a biological target, which, as noted in the sections above, is not the case for this compound.
An in-depth analysis of the chemical compound this compound requires sophisticated analytical methodologies to fully elucidate its structure and purity. The characterization of this molecule relies on a combination of high-resolution spectroscopy and advanced chromatographic techniques. These methods provide unambiguous evidence of its atomic composition, connectivity, and three-dimensional structure, and allow for its separation and quantification in complex mixtures.
Systematic Derivatization and Structure Activity Relationship Sar Studies for Mechanistic Probing
Rational Design of 6-(1H-pyrrol-1-yl)-1,3-benzodioxol-5-amine Derivatives
The rational design of derivatives based on the this compound scaffold is rooted in its potential as a pharmacophore for various biological targets. The core structure has been identified as a key component in the development of novel HIV-1 entry inhibitors that target the gp120 envelope glycoprotein. nih.gov The design strategy involves using the 1,3-benzodioxole (B145889) moiety as a compact but bulky group intended to interact with hydrophobic pockets of target proteins. nih.gov
Initial design concepts focused on replacing existing groups in known inhibitors with the 1,3-benzodioxole moiety. For instance, it was used to substitute a 4-chlorophenyl group in an existing NBD-series inhibitor, aiming to explore a traditionally intolerant binding site. nih.gov The synthesis of these derivatives typically involves multi-step processes, starting from commercially available precursors like 3,4-(methylenedioxy)phenylacetic acid, which is converted to key intermediates before the introduction of the pyrrole (B145914) and amine functionalities. nih.gov This structured approach allows for the systematic introduction of diverse chemical features to probe specific interactions within a biological target.
Impact of Substituent Effects on the Benzodioxole Core on Interactions
Modifications to the benzodioxole core of the parent structure have a significant impact on its interaction profile and biological activity. SAR studies on related compounds have shown that even subtle changes to this moiety can modulate potency. For example, the introduction of di-fluoro substituents at the 2-position of the 1,3-benzodioxole ring in a related inhibitor series led to a notable increase in antiviral activity. One derivative, NBD-14144, showed an approximate 4.5-fold improvement in activity compared to its non-fluorinated counterpart. nih.gov
Further exploration has involved the complete replacement of the 1,3-benzodioxole moiety with a bioisostere, such as 2,1,3-benzothiadiazole. This modification was well-tolerated and resulted in a modest improvement in antiviral potency, with derivative NBD-14127 showing a ~1.6-fold increase in activity over its benzodioxole parent compound. nih.gov These findings indicate that the steric bulk and electronic properties of this part of the molecule are crucial for optimal interactions and that bioisosteric replacement is a viable strategy for fine-tuning activity. nih.gov
Table 1: Effect of Benzodioxole Core Modifications on Antiviral Activity
| Compound | Modification to Benzodioxole Core | Relative Activity Improvement |
|---|---|---|
| NBD-14144 | Addition of di-fluoro at position 2 | ~4.5-fold |
Modulating the Pyrrole Moiety for Targeted Interactions
The pyrrole ring is a versatile heterocyclic structure that serves as a valuable template for generating diverse lead compounds. nih.gov Its aromatic nature and the sp2 hybridized nitrogen atom allow it to participate in various non-covalent interactions. nih.gov In the context of SAR, modulating the pyrrole moiety is a key strategy for enhancing targeted interactions. General studies on pyrrole-containing compounds have demonstrated that substitutions on the pyrrole ring can significantly influence biological activity. nih.gov
A common and often beneficial modification is the introduction of halogen atoms. For example, in a series of pyrrolamide inhibitors of DNA gyrase, the substitution of the pyrrole heterocycle with two halogens (bromo and chloro) was found to be advantageous for biological activity. nih.gov This suggests that for derivatives of this compound, the addition of electron-withdrawing groups or halogens to the C2, C3, C4, or C5 positions of the pyrrole ring could enhance potency by altering the electronic distribution and promoting stronger interactions with target residues.
Variational Studies on the Amine Functional Group and its Derivatives
The primary amine at the C5 position of the benzodioxole ring is a critical site for derivatization, allowing for the introduction of a wide array of functional groups to probe for new interactions. In related inhibitor series, this amine is often part of a larger amide-linked side chain, and modifications to this chain have been explored.
In one study, the hydrogens on the α-carbon of an ethylamine side chain attached to a related scaffold were replaced with two methyl groups. nih.gov This gem-dimethyl substitution in the derivative NBD-14119 resulted in a ~2.3-fold improvement in antiviral activity compared to the unsubstituted analog, although it was accompanied by an increase in cytotoxicity. nih.gov This highlights a common theme in SAR studies where potency and toxicity must be carefully balanced. Such variational studies demonstrate that steric bulk near the amine functionality can be beneficial for activity, potentially by optimizing the orientation of the molecule within a binding pocket. nih.gov
Table 2: Effect of Amine Side-Chain Modifications on Antiviral Activity
| Compound | Modification to Amine Side-Chain | Relative Activity Improvement |
|---|---|---|
| NBD-14119 | Addition of gem-dimethyl group | ~2.3-fold |
Positional Isomerism and its Influence on Molecular Recognition
The specific substitution pattern of this compound, with the amine at C5 and the pyrrole at C6, is critical for its molecular recognition properties. This ortho-relationship between the amine and the bulky pyrrole substituent creates a distinct steric and electronic environment. This arrangement can facilitate specific intramolecular interactions, such as hydrogen bonding, which can lock the molecule into a preferred conformation for binding. The study of a structurally related chalcone, 1-(6-Amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, which features the same 5-amino, 6-substituent pattern, revealed the presence of an intramolecular N—H⋯O hydrogen bond. researchgate.net
Potential Non Biological Applications of 6 1h Pyrrol 1 Yl 1,3 Benzodioxol 5 Amine and Its Derivatives
Utilization as Versatile Building Blocks in Advanced Organic Synthesis
The 6-(1H-pyrrol-1-yl)-1,3-benzodioxol-5-amine scaffold is a promising starting point for the synthesis of more complex molecular structures. Both the pyrrole (B145914) and benzodioxole ring systems are prevalent in a variety of biologically active compounds and functional materials. eurekaselect.comalliedacademies.org The presence of a reactive amine group on the benzodioxole ring provides a convenient handle for a wide array of chemical transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions.
Derivatives of 1,3-benzodioxole (B145889) are recognized as crucial precursors and intermediates in the synthesis of numerous pharmaceutical agents. chemicalbook.com The pyrrole ring, a five-membered aromatic nitrogen-containing heterocycle, is a key structural component in many natural products and pharmaceutical compounds. nih.gov The Paal-Knorr pyrrole synthesis, a classic method for forming the pyrrole ring, exemplifies the fundamental role of such heterocycles in organic synthesis. uctm.edu Modern synthetic methods continue to expand the toolkit for creating functionalized pyrroles, highlighting their ongoing importance. researchgate.net
For instance, new 1,3-benzodioxole derivatives have been synthesized via Suzuki-Miyaura coupling reactions, demonstrating the facility with which this moiety can be incorporated into larger, more complex structures. worldresearchersassociations.com Similarly, the synthesis of N-arylpyrrole derivatives is a well-established area of research, with applications in medicinal chemistry and materials science. nih.gov The combination of these two versatile building blocks in this compound offers a powerful platform for the development of novel compounds with tailored properties.
| Starting Material | Reaction Type | Product Class | Potential Applications |
| This compound | Acylation | Amides | Pharmaceuticals, Polymers |
| This compound | Diazotization followed by Sandmeyer reaction | Halogenated or cyanated derivatives | Synthetic intermediates |
| Brominated derivative of the title compound | Suzuki-Miyaura coupling | Biaryl compounds | Organic electronics, Catalysts |
Applications in Materials Science (e.g., Polymer Chemistry, Optoelectronics)
The electronically rich nature of both the pyrrole and benzodioxole moieties suggests significant potential for the application of this compound and its derivatives in materials science, particularly in the fields of polymer chemistry and optoelectronics.
Pyrrole-containing polymers, such as polypyrrole, are well-known conducting polymers with applications in sensors, electronic devices, and biomedical engineering. The incorporation of specific functional groups onto the pyrrole backbone can be used to tune the electronic and optical properties of the resulting materials. researchgate.nettdl.org Fusing pyrrole with other aromatic rings has been shown to enhance stability and modulate the bandgap of semiconducting materials for applications in organic photovoltaics and field-effect transistors. tdl.orgacs.org
Benzodioxole derivatives have also been explored as components in polymer synthesis. For example, benzodioxinones, which can be derived from benzodioxoles, have been used in the synthesis of block copolymers. researchgate.nettubitak.gov.trnih.gov The combination of the pyrrole and benzodioxole units in a single monomer could lead to polymers with novel optoelectronic properties. Theoretical studies on oligopyrroles and their derivatives have shown that their electronic properties can be tuned by modifying the substituent groups, suggesting that derivatives of this compound could be designed to have specific HOMO/LUMO energy levels for optoelectronic applications. researchgate.netresearchgate.net
| Polymer Type | Monomer Unit | Potential Properties | Potential Applications |
| Conducting Polymer | This compound | Electrical conductivity, electrochromism | Sensors, organic electronics |
| Conjugated Polymer | Derivatives with extended π-systems | Tunable bandgap, fluorescence | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |
| Block Copolymer | Functionalized benzodioxole derivatives | Self-assembly, tailored morphologies | Nanostructured materials |
Role as Ligands in Coordination Chemistry
The nitrogen atom of the pyrrole ring and the amine group on the benzodioxole ring in this compound make it a potential ligand for coordination with metal ions. The field of coordination chemistry extensively utilizes N-heterocyclic compounds as ligands to create metal complexes with diverse catalytic, magnetic, and photophysical properties.
N-arylpyrrole derivatives have been used to synthesize a variety of metal complexes. nih.gov The steric and electronic properties of the ligand can be readily modified by changing the substituents on the aryl ring, which in turn influences the properties of the resulting metal complex. The coordination of metal ions to pyrrole-based ligands can lead to the formation of discrete molecular complexes or extended coordination polymers.
For example, cobalt(III) complexes with pyrrolopyrrolizine ligands have been synthesized and characterized, demonstrating the ability of multi-pyrrolic ligands to act as strong-field ligands. nih.gov While there are no specific reports on the coordination chemistry of this compound, the presence of multiple potential coordination sites (the pyrrole nitrogen, the amine nitrogen, and potentially the oxygen atoms of the dioxole ring) suggests that it could act as a versatile ligand, potentially forming chelates with various metal centers. The resulting complexes could find applications in catalysis, sensing, or as precursors to novel materials.
| Metal Ion | Potential Coordination Sites | Resulting Complex Type | Potential Applications |
| Transition Metals (e.g., Cu, Ni, Co) | Pyrrole N, Amine N | Chelate complex | Catalysis, magnetic materials |
| Lanthanide Metals (e.g., Eu, Tb) | Pyrrole N, Amine N, Dioxole O | Luminescent complex | Bio-imaging, sensors |
| Main Group Metals (e.g., Zn, Al) | Pyrrole N, Amine N | Lewis acid-base adduct | Catalysis, luminescent materials |
Development as Analytical Reagents or Chemo-Sensors
The fluorescent and electronic properties of pyrrole and its derivatives make them attractive candidates for the development of analytical reagents and chemosensors. researchgate.net The ability of the pyrrole ring to engage in photoinduced electron transfer (PET) and other photophysical processes upon interaction with analytes is a key principle in the design of fluorescent sensors.
Pyrrole-based chemosensors have been developed for the detection of a variety of species, including metal ions and anions. researchgate.netresearchgate.net For example, pyrrole-based Schiff bases have been shown to act as colorimetric and fluorescent sensors for metal ions such as Fe³⁺, Cu²⁺, and Hg²⁺. researchgate.net The design of these sensors often involves linking the pyrrole moiety to a specific recognition unit that selectively binds to the target analyte. This binding event then triggers a change in the fluorescence or color of the sensor molecule.
Given that this compound possesses both a pyrrole signaling unit and potential metal-binding sites (the amine and dioxole oxygens), it or its derivatives could be engineered into effective chemosensors. For instance, modification of the amine group with a suitable receptor could lead to a sensor that exhibits a change in its fluorescence properties upon binding to a specific metal ion. The benzodioxole group could also influence the photophysical properties of the sensor. The development of molecularly imprinted polymers (MIPs) using pyrrole as a monomer has also been explored for creating highly selective analytical sensors. peacta.orgscienceopen.comresearchgate.net
| Target Analyte | Sensing Mechanism | Signal Output | Potential Application |
| Metal Ions (e.g., Fe³⁺, Cu²⁺) | Chelation-induced fluorescence quenching/enhancement | Change in fluorescence intensity or color | Environmental monitoring, bio-imaging |
| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interactions | Change in fluorescence or absorbance | Industrial process monitoring |
| Small Organic Molecules | Host-guest interactions | Ratiometric fluorescence change | Detection of pollutants or biomarkers |
Conclusion and Future Research Directions
Synthesis and Reactivity: Challenges and Opportunities
The synthesis of 6-(1H-pyrrol-1-yl)-1,3-benzodioxol-5-amine presents unique challenges and opportunities rooted in the reactivity of its constituent parts. The primary challenge lies in the selective construction of the N-aryl bond between the pyrrole (B145914) and the substituted benzodioxole ring.
Challenges:
Control of Regioselectivity: The starting material, 6-amino-1,3-benzodioxole, is an electron-rich aromatic amine, making the benzene (B151609) ring susceptible to electrophilic substitution. Traditional methods for pyrrole synthesis, such as the Paal-Knorr synthesis, require careful optimization to prevent unwanted side reactions on the benzodioxole ring.
Functional Group Compatibility: The amine functionality requires protection during certain synthetic steps to prevent it from interfering with coupling reactions or leading to polymerization, particularly under acidic conditions that can be detrimental to the pyrrole ring. wikipedia.org
Oxidative Sensitivity: Both the pyrrole and the electron-rich benzodioxole system can be sensitive to oxidative conditions, which may limit the scope of applicable synthetic methods.
Opportunities:
Modern Coupling Strategies: Advances in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a promising avenue for the direct and selective formation of the C-N bond between the benzodioxole and a pyrrole or a suitable pyrrole precursor.
Photocatalysis: Recent developments in photocatalytic C-H amination could provide a novel and efficient route for synthesizing N-aryl heterocycles. acs.orgacs.org This approach may offer milder reaction conditions, enhancing functional group tolerance.
Exploiting Pyrrole as a Protecting Group: The pyrrole group can function as a protecting group for the primary amine. researchgate.netnih.gov Future synthetic routes could leverage this property, allowing for selective modifications at other positions of the benzodioxole ring before a final deprotection step to reveal the amine.
A summary of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Paal-Knorr Synthesis | Convergent, well-established | Harsh conditions, potential for side reactions |
| Buchwald-Hartwig Amination | High selectivity, mild conditions | Catalyst cost, ligand optimization |
| Photocatalytic C-H Amination | High functional group tolerance | Substrate scope, quantum yield optimization |
Advancing Theoretical and Computational Insights
Computational chemistry provides a powerful lens through which to understand the unique properties of this compound. To date, no dedicated theoretical studies have been published on this specific molecule. Future computational work could provide invaluable insights into its structure, electronics, and reactivity, guiding subsequent experimental studies.
Key Research Questions for Computational Analysis:
Conformational Analysis: What is the preferred three-dimensional geometry? A Potential Energy Surface (PES) scan could elucidate the rotational barrier around the C-N bond connecting the two rings and predict the most stable conformers. nih.gov
Electronic Properties: How do the electron-donating amine and benzodioxole groups influence the electronic structure of the pyrrole ring, and vice-versa? Calculating the HOMO-LUMO energy gap, mapping the electrostatic potential, and analyzing the distribution of electron density would reveal the molecule's nucleophilic and electrophilic sites. researchgate.net
Spectroscopic Prediction: Theoretical calculations can predict spectroscopic signatures (IR, Raman, NMR, UV-Vis). nih.gov Comparing these predictions with experimental data would serve as a crucial validation of both the synthesized structure and the computational model.
The table below outlines prospective computational methods and the insights they could offer.
| Computational Method | Target Property | Potential Insights |
| Density Functional Theory (DFT) | Ground-state geometry, electronic structure (HOMO/LUMO) | Reactivity, stability, charge distribution |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra | Photophysical properties, color, fluorescence |
| Potential Energy Surface (PES) Scan | Conformational preferences, rotational barriers | Molecular flexibility, dominant isomers |
Prospects for this compound as a Research Tool in Chemical Biology
The fusion of the pyrrole and benzodioxole scaffolds, both of which are prevalent in biologically active molecules, suggests that this compound could serve as a valuable research tool or a building block in medicinal chemistry. nih.govchemicalbook.com
Scaffold for Drug Discovery: The benzodioxole moiety is found in numerous natural products and pharmaceuticals. researchgate.net The title compound could serve as a versatile starting material for the synthesis of novel compound libraries. The primary amine provides a convenient handle for derivatization, allowing for the attachment of various pharmacophores to explore structure-activity relationships.
Fluorescent Probes: The extended π-conjugated system spanning both aromatic rings may impart fluorescent properties. Future research should investigate its photophysical characteristics, including absorption and emission spectra, quantum yield, and sensitivity to the local environment (solvatochromism). These properties could be harnessed to develop fluorescent probes for sensing metal ions or biomolecules.
Precursor to Bioactive Molecules: Pyrrole is the fundamental building block of porphyrins, such as heme and chlorophyll, which are essential for biological processes. wikipedia.org While this simple substituted pyrrole is far removed from a complex porphyrin, its structure could be incorporated into larger systems designed to interact with biological targets that recognize pyrrole-containing motifs.
Broader Implications for Heterocyclic Chemistry and Molecular Design
The study of this compound has implications that extend beyond the molecule itself, contributing to the broader fields of heterocyclic chemistry and rational molecular design.
Understanding Electronic Communication: This molecule serves as an excellent model system for studying the electronic interplay between a π-excessive ring (pyrrole) and a π-rich, electron-donating substituted benzene ring. Understanding how these two systems modulate each other's reactivity and properties can inform the design of other hybrid molecular systems.
Design of Novel Conjugated Materials: The core structure could be a building block for larger conjugated polymers or organic dyes. Polymerization through the pyrrole ring or functionalization of the benzodioxole could lead to new materials with tailored electronic and optical properties for applications in sensors, organic electronics, or energy storage. nih.gov
Expansion of Chemical Space: The synthesis and characterization of novel heterocyclic systems like this one expand the available chemical space for drug discovery and materials science. By developing reliable synthetic routes and understanding the fundamental properties of such molecules, chemists can create a more diverse toolkit for addressing scientific challenges.
Q & A
Q. Optimization strategies :
- Use factorial design to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions .
- Monitor reaction progress with HPLC to minimize side products .
(Advanced) How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
Discrepancies in biological data often arise from structural variations or assay conditions. Methodological approaches include:
- Comparative structural analysis : Use single-crystal XRD to confirm substituent positions and hydrogen-bonding patterns, as demonstrated in related benzodioxol-pyrazole compounds .
- Standardized bioassays : Replicate studies under controlled conditions (e.g., pH, cell lines) to isolate structure-activity relationships .
- Meta-analysis of published data to identify trends in substituent effects (e.g., electron-withdrawing groups enhancing receptor affinity) .
(Basic) What spectroscopic techniques are most effective for characterizing the structure of this compound?
Key techniques include:
- X-ray crystallography : Resolves atomic-level geometry, as applied to analogous benzodioxol-pyrazole derivatives .
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .
(Advanced) What strategies are employed to analyze the reactivity of the pyrrole and benzodioxole moieties in this compound under varying pH conditions?
- Kinetic studies : Track reaction rates of electrophilic substitution (e.g., nitration) on the pyrrole ring at different pH levels. Acidic conditions may protonate the amine, altering resonance effects .
- Computational modeling : Use DFT calculations to predict charge distribution and nucleophilic sites. For example, the benzodioxole oxygen lone pairs may stabilize intermediates in basic media .
- pH-dependent UV-Vis spectroscopy : Monitor shifts in absorption maxima to infer electronic changes in the aromatic system .
(Basic) How can researchers ensure the purity of this compound during synthesis?
- Chromatographic methods :
- Recrystallization : Use polar aprotic solvents (e.g., DMF/water) to remove hydrophobic impurities .
- Elemental analysis : Verify C/H/N ratios within ±0.3% of theoretical values .
(Advanced) What mechanistic insights explain the regioselectivity of electrophilic attacks on this compound?
- Resonance and steric effects : The electron-rich pyrrole ring directs electrophiles to the α-position, while the benzodioxole’s electron-donating groups deactivate the para position.
- Cross-conjugation : The amine group at C5 alters electron density distribution, as shown in DFT studies of similar compounds .
- Experimental validation : Use isotopic labeling (e.g., deuterated substrates) to track substitution patterns in halogenation reactions .
(Basic) What are the stability considerations for storing this compound?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzodioxole ring .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine group .
- Long-term stability assays : Periodically analyze samples via HPLC to detect decomposition products .
(Advanced) How can researchers design derivatives of this compound to enhance bioavailability?
- Prodrug strategies : Introduce ester groups at the amine to improve membrane permeability, with enzymatic cleavage in vivo .
- Salt formation : Prepare hydrochloride salts to enhance aqueous solubility, as seen in pyrazole-amine derivatives .
- Structure-property modeling : Use QSAR to correlate logP values with absorption rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
